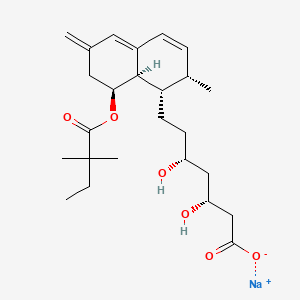
6'-Exomethylene Simvastatin Acid Sodium Salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6’-Exomethylene Simvastatin Acid Sodium Salt is a derivative of Simvastatin, a widely used lipid-lowering agent. This compound is the acid form of 6’-Exomethylene Simvastatin, a metabolite of Simvastatin. It has a molecular formula of C25H37NaO6 and a molecular weight of 456.55
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6’-Exomethylene Simvastatin Acid Sodium Salt involves the conversion of Simvastatin to its exomethylene derivative. The process typically includes the use of specific reagents and controlled reaction conditions to achieve the desired product. Detailed synthetic routes and reaction conditions are often proprietary and may vary depending on the manufacturer .
Industrial Production Methods
Industrial production of 6’-Exomethylene Simvastatin Acid Sodium Salt involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and drying to obtain the final product in its desired form .
Chemical Reactions Analysis
Types of Reactions
6’-Exomethylene Simvastatin Acid Sodium Salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different metabolites.
Reduction: Reduction reactions may lead to the formation of hydroxy derivatives.
Substitution: The compound can undergo substitution reactions with various reagents.
Common Reagents and Conditions
Common reagents used in the reactions of 6’-Exomethylene Simvastatin Acid Sodium Salt include oxidizing agents, reducing agents, and nucleophiles. Reaction conditions such as temperature, pH, and solvent choice play a crucial role in determining the outcome of these reactions .
Major Products Formed
The major products formed from the reactions of 6’-Exomethylene Simvastatin Acid Sodium Salt include various metabolites such as monohydroxy and dihydrodiol derivatives .
Scientific Research Applications
6’-Exomethylene Simvastatin Acid Sodium Salt has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of complex molecules.
Biology: Studied for its effects on cellular processes and metabolic pathways.
Medicine: Investigated for its potential therapeutic effects, particularly in lipid-lowering and cardiovascular treatments.
Industry: Utilized in the development of pharmaceuticals and other chemical products
Mechanism of Action
The mechanism of action of 6’-Exomethylene Simvastatin Acid Sodium Salt involves the inhibition of the enzyme hydroxymethylglutaryl-coenzyme A (HMG-CoA) reductase. This enzyme catalyzes the conversion of HMG-CoA to mevalonic acid, a key step in the biosynthesis of cholesterol. By inhibiting this enzyme, the compound effectively reduces cholesterol levels in the body . The molecular targets and pathways involved include the HMG-CoA reductase pathway and various downstream metabolic processes .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 6’-Exomethylene Simvastatin Acid Sodium Salt include:
Simvastatin: The parent compound, widely used as a lipid-lowering agent.
Lovastatin: Another statin with similar lipid-lowering properties.
Atorvastatin: A potent statin used for managing cholesterol levels.
Uniqueness
6’-Exomethylene Simvastatin Acid Sodium Salt is unique due to its specific structural modifications, which may confer distinct pharmacological properties compared to other statins. Its exomethylene group and sodium salt form may influence its solubility, bioavailability, and metabolic profile .
Properties
Molecular Formula |
C25H37NaO6 |
|---|---|
Molecular Weight |
456.5 g/mol |
IUPAC Name |
sodium;(3R,5R)-7-[(1S,2S,8S,8aR)-8-(2,2-dimethylbutanoyloxy)-2-methyl-6-methylidene-2,7,8,8a-tetrahydro-1H-naphthalen-1-yl]-3,5-dihydroxyheptanoate |
InChI |
InChI=1S/C25H38O6.Na/c1-6-25(4,5)24(30)31-21-12-15(2)11-17-8-7-16(3)20(23(17)21)10-9-18(26)13-19(27)14-22(28)29;/h7-8,11,16,18-21,23,26-27H,2,6,9-10,12-14H2,1,3-5H3,(H,28,29);/q;+1/p-1/t16-,18+,19+,20-,21-,23-;/m0./s1 |
InChI Key |
WWMPCNNKBVKGMO-GVVNIZFTSA-M |
Isomeric SMILES |
CCC(C)(C)C(=O)O[C@H]1CC(=C)C=C2[C@H]1[C@H]([C@H](C=C2)C)CC[C@H](C[C@H](CC(=O)[O-])O)O.[Na+] |
Canonical SMILES |
CCC(C)(C)C(=O)OC1CC(=C)C=C2C1C(C(C=C2)C)CCC(CC(CC(=O)[O-])O)O.[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


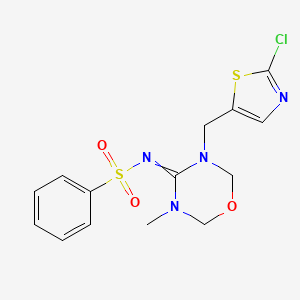
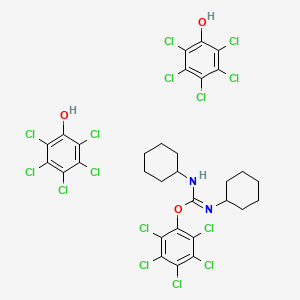
![6-Bromo-3-[(3-chlorophenyl)methyl]-2-methoxyquinoline](/img/structure/B13864362.png)
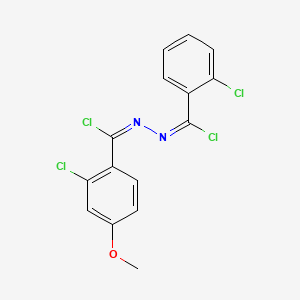
![4-chloro-2-(3-methoxyphenyl)-7H-Pyrrolo[2,3-d]pyrimidine](/img/structure/B13864395.png)
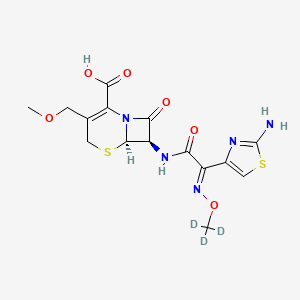
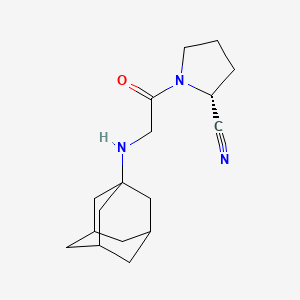
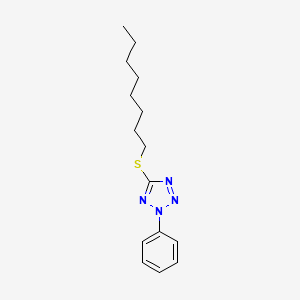
![tert-butyl N-[5-(dimethylamino)-1-oxo-1-piperazin-1-ylpentan-2-yl]carbamate](/img/structure/B13864420.png)
![1-Oxa-2,7-diazaspiro[4.5]decan-3-one](/img/structure/B13864423.png)
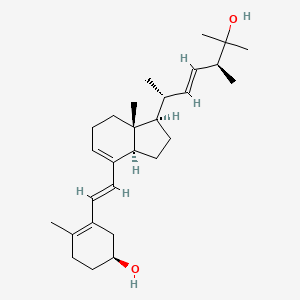
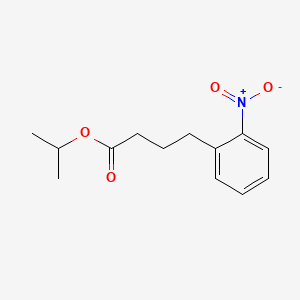

![N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-2-methyl-L-tyrosine](/img/structure/B13864449.png)
